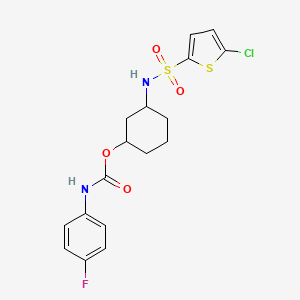

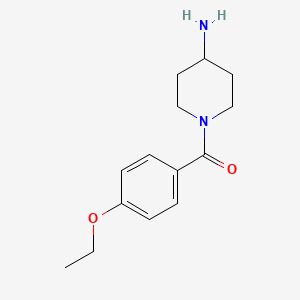

1-(4-Ethoxybenzoyl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

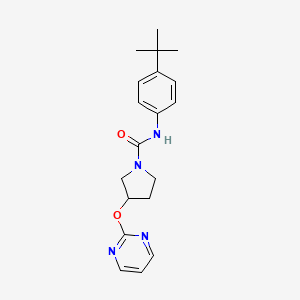

1-(4-Ethoxybenzoyl)piperidin-4-amine, commonly referred to as EBPA, is an organic compound that has been used in a variety of scientific research applications. EBPA has been used for a variety of purposes, including synthesis, as a biochemical and physiological agent, and as a laboratory tool. In

Scientific Research Applications

- Researchers explore the synthesis of substituted piperidines for drug design. The compound , 1-(4-Ethoxybenzoyl)piperidin-4-amine, could serve as a scaffold for novel drug candidates .

Medicinal Chemistry and Drug Design

Anticoagulant Agents

Mechanism of Action

Target of Action

The primary target of 1-(4-Ethoxybenzoyl)piperidin-4-amine is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential co-receptor in the process of HIV-1 entry .

Mode of Action

1-(4-Ethoxybenzoyl)piperidin-4-amine acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking the interaction between the receptor and its ligands. This prevents the entry of HIV-1 into the cell . The compound contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The blockade of the CCR5 receptor by 1-(4-Ethoxybenzoyl)piperidin-4-amine disrupts the normal function of the receptor, preventing the entry of HIV-1 into the cell . This can lead to a decrease in the viral load in the body and slow the progression of the disease.

Pharmacokinetics

The compound’s molecular weight is248.32 , which is within the range generally considered favorable for oral bioavailability

Result of Action

The result of the action of 1-(4-Ethoxybenzoyl)piperidin-4-amine is the prevention of HIV-1 entry into cells, which can lead to a decrease in the viral load in the body . This can slow the progression of the disease and improve the patient’s health status.

properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-13-5-3-11(4-6-13)14(17)16-9-7-12(15)8-10-16/h3-6,12H,2,7-10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAOTAWWXMWTKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385196.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2385197.png)

![Ethyl 3-amino-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2385200.png)

![3-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2385204.png)

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2385206.png)